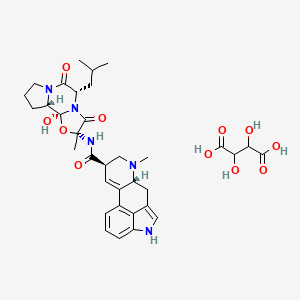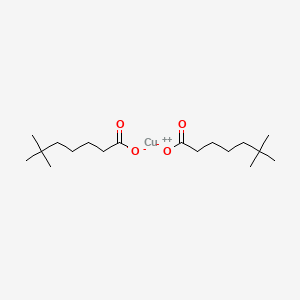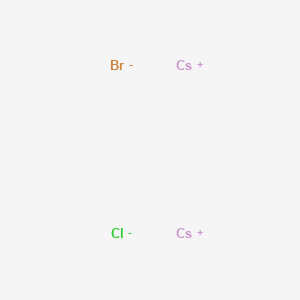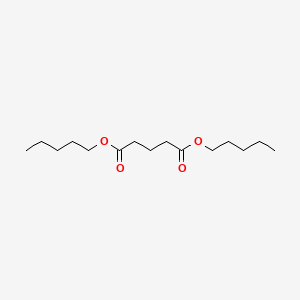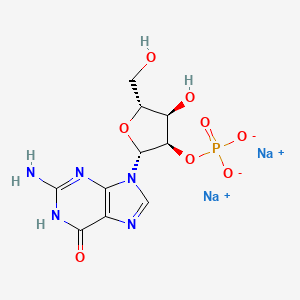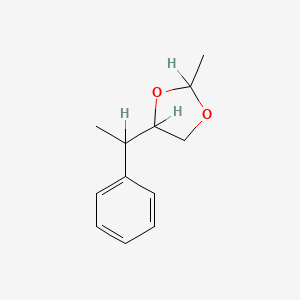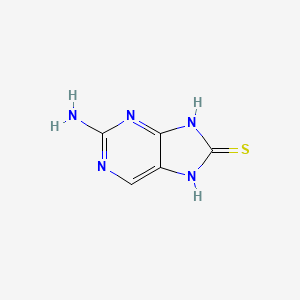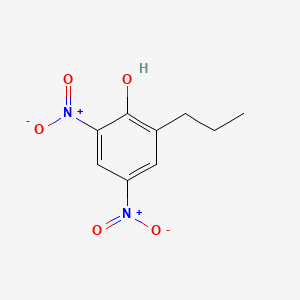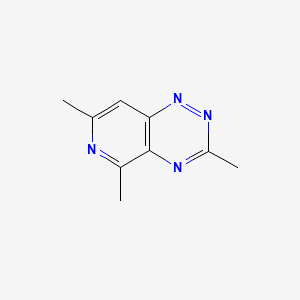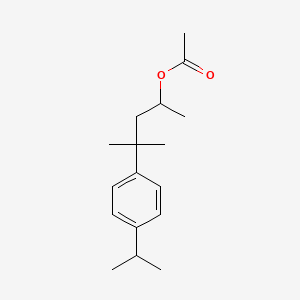
3-(p-Cumenyl)-1,3-dimethylbutyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(p-Cumenyl)-1,3-dimethylbutyl acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an acetate group attached to a 3-(p-cumenyl)-1,3-dimethylbutyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Cumenyl)-1,3-dimethylbutyl acetate typically involves the esterification of 3-(p-Cumenyl)-1,3-dimethylbutanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions is crucial to ensure efficient production.
化学反応の分析
Types of Reactions
3-(p-Cumenyl)-1,3-dimethylbutyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, leading to the formation of 3-(p-Cumenyl)-1,3-dimethylbutanol and acetic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: 3-(p-Cumenyl)-1,3-dimethylbutanol and acetic acid.
Oxidation: Corresponding carboxylic acids or other oxidized derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
3-(p-Cumenyl)-1,3-dimethylbutyl acetate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the fragrance industry for its pleasant aroma and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 3-(p-Cumenyl)-1,3-dimethylbutyl acetate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to specific biochemical effects. The exact pathways and molecular targets depend on the context of its use and the specific biological system being studied.
類似化合物との比較
Similar Compounds
p-Cumenyl acetate: Similar structure but lacks the 1,3-dimethylbutyl moiety.
3-(p-Cumenyl)-1,3-dimethylbutanol: The alcohol counterpart of the acetate ester.
3-(p-Cumenyl)-1,3-dimethylbutanoic acid: The carboxylic acid derivative.
Uniqueness
3-(p-Cumenyl)-1,3-dimethylbutyl acetate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its combination of the p-cumenyl group with the 1,3-dimethylbutyl acetate moiety makes it particularly valuable in the fragrance industry and for various scientific research applications.
特性
CAS番号 |
85030-14-4 |
|---|---|
分子式 |
C17H26O2 |
分子量 |
262.4 g/mol |
IUPAC名 |
[4-methyl-4-(4-propan-2-ylphenyl)pentan-2-yl] acetate |
InChI |
InChI=1S/C17H26O2/c1-12(2)15-7-9-16(10-8-15)17(5,6)11-13(3)19-14(4)18/h7-10,12-13H,11H2,1-6H3 |
InChIキー |
YOAFYFRIGIIHLI-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)C(C)(C)CC(C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


